molecular formula C12H9NO3 B142428 3'-Nitro-[1,1'-biphenyl]-3-ol CAS No. 136539-67-8

3'-Nitro-[1,1'-biphenyl]-3-ol

Cat. No. B142428
CAS RN: 136539-67-8
M. Wt: 215.2 g/mol
InChI Key: WNJTYKRGWYTCCZ-UHFFFAOYSA-N
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Description

“3’-Nitro-[1,1’-biphenyl]-3-ol” is a chemical compound with the molecular formula C12H9NO2 . It has a molecular weight of 199.21 . The compound is solid at room temperature .


Synthesis Analysis

While specific synthesis methods for “3’-Nitro-[1,1’-biphenyl]-3-ol” were not found, similar compounds have been synthesized via Suzuki-Miyaura cross-coupling reactions . This involves a palladium-catalyzed reaction between an organoborane and a halide or triflate under basic conditions .


Molecular Structure Analysis

The InChI code for “3’-Nitro-[1,1’-biphenyl]-3-ol” is 1S/C12H9NO2/c14-13(15)12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3’-Nitro-[1,1’-biphenyl]-3-ol” is a solid at room temperature . It has a molecular weight of 199.21 . More specific physical and chemical properties were not found.

Scientific Research Applications

Synthetic Organic Chemistry

Biphenyl compounds, such as “3’-Nitro-[1,1’-biphenyl]-3-ol”, are fundamental backbones in synthetic organic chemistry . They are involved in several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Biological and Medicinal Applications

Biphenyl structures play a crucial role in Active Pharmaceutical Ingredients (APIs) . A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .

Antibacterial Agents

Biphenyl and dibenzofuran derivatives, including “3’-Nitro-[1,1’-biphenyl]-3-ol”, have shown potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens . They can provide novel structures of antibacterial drugs chemically different from currently known antibiotics and broaden prospects for the development of effective antibiotics against antibiotic-resistant bacteria .

Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Liquid Crystals

Biphenyl derivatives serve as building blocks for basic liquid crystals . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Agriculture

Biphenyl derivatives are used to produce an extensive range of products for agriculture . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(3-nitrophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJTYKRGWYTCCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50577838
Record name 3'-Nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Nitro-[1,1'-biphenyl]-3-ol

CAS RN

136539-67-8
Record name 3'-Nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50577838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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